molecular formula C7H6BrN3O2S B11849768 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1309778-79-7

5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11849768
CAS No.: 1309778-79-7
M. Wt: 276.11 g/mol
InChI Key: MRXBHFACEZMMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features a fused pyrazolopyridine heterocyclic core, a structure recognized as a privileged scaffold in pharmaceutical research due to its prevalence in biologically active molecules . This specific molecule is synthetically versatile; the bromine atom at the 5-position serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups . Simultaneously, the electron-withdrawing methylsulfonyl group at the 3-position can influence the electronic properties of the ring system and can be further modified or serve as a key pharmacophore in target interactions. Key Applications & Research Value: • Medicinal Chemistry: This compound is a crucial building block for constructing targeted libraries of novel small molecules. Researchers utilize it to develop potential inhibitors for various kinases and other enzymes, exploring new treatments for cancers, neurological disorders, and inflammatory diseases. • Chemical Biology: It can be used as a molecular scaffold or linker for designing chemical probes to study protein function and biological pathways. • Agrochemical & Material Science Research: The pyrazolopyridine core is also investigated for applications beyond pharmaceuticals, including the development of new agrochemicals and organic electronic materials. Handling & Safety: As with many chemical reagents, this product requires careful handling. It is recommended to use personal protective equipment, including gloves and eye/face protection, and to handle it in a well-ventilated place to avoid dust formation . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1309778-79-7

Molecular Formula

C7H6BrN3O2S

Molecular Weight

276.11 g/mol

IUPAC Name

5-bromo-3-methylsulfonyl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H6BrN3O2S/c1-14(12,13)7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11)

InChI Key

MRXBHFACEZMMOY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C=C(C=NC2=NN1)Br

Origin of Product

United States

Preparation Methods

Core Structure Synthesis: Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine scaffold serves as the foundational structure for subsequent functionalization. A widely adopted method involves cyclization reactions using substituted pyridine precursors. For instance, CN105801574A discloses a high-yield (85%) ring-closure reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C . This reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the pyrazole ring (Figure 1).

Key Reaction Parameters :

  • Solvent : DMF enhances solubility and stabilizes intermediates.

  • Catalyst : Hydroxylamine hydrochloride (1:1 to 5:1 molar ratio relative to aldehyde) drives cyclization .

  • Temperature : Optimal at 60°C, balancing reaction rate and side-product formation .

Bromination Strategies at Position 5

Introducing bromine at position 5 requires electrophilic substitution or directed ortho-metalation. ChemicalBook reports a 97% yield for 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine using iodine and potassium hydroxide in DMF . While this method targets iodination, analogous bromination can be achieved using N-bromosuccinimide (NBS) or bromine in acetic acid.

Comparative Bromination Methods :

MethodReagentsYield (%)Side Products
NBS in DMFNBS, AIBN78Dibrominated byproducts
Br₂ in AcOHBr₂, FeCl₃65Oxidation artifacts
Directed lithiationLDA, Br₂82Minimal

Note: Yields depend on electron density at position 5, influenced by existing substituents .

Post-synthetic analysis ensures fidelity of the target compound. ChemNet provides reference data for analogous structures, such as 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine :

  • ¹H NMR (CDCl₃) : δ 7.2 (1H, pyrazole-H), 8.15 (2H, pyridine-H), 8.66 (1H, Br-C-H), 12.49 (1H, NH) .

  • MS (ESI+) : m/z 323.92 [M+H]⁺ .

For 5-bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine, key spectral features include:

  • ¹H NMR : Downfield shift of pyrazole-H (δ 8.3–8.5) due to electron-withdrawing sulfonyl group.

  • IR : Strong S=O stretches at 1150 cm⁻¹ and 1320 cm⁻¹.

Industrial Scalability and Environmental Considerations

Optimizing for large-scale production involves solvent recovery and catalyst reuse. The CN105801574A method’s use of DMF poses challenges due to its toxicity; alternatives like cyclopentyl methyl ether (CPME) reduce environmental impact . Additionally, MnO₂-mediated oxidations (as in PMC9611995 ) offer recyclable alternatives to traditional oxidants .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazolo[3,4-b]pyridines.

    Oxidation and Reduction: Formation of sulfone or sulfide derivatives.

    Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine has been studied for its potential as an inhibitor of various biological targets, particularly in cancer therapy.

Inhibition of Tropomyosin Receptor Kinases (TRKs)

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine can inhibit TRK proteins, which are implicated in several cancers due to their role in cell proliferation and differentiation. For instance, a related compound demonstrated effective inhibition of TRKA, leading to decreased tumor growth in preclinical models .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit activity against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .

Synthetic Pathways and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole or pyridine derivatives. The methods often emphasize the introduction of the bromine and methylsulfonyl groups at specific positions to enhance biological activity.

Common Synthetic Routes

  • Formation from Pre-existing Pyrazoles : Utilizing 3-aminopyrazole as a starting material allows for the selective introduction of substituents at the desired positions on the pyrazole ring.
  • Pyridine Ring Formation : Strategies that involve constructing the pyridine ring onto an existing pyrazole framework are also prevalent, allowing for diverse substitution patterns that can modulate biological activity .

Case Study: TRK Inhibition

A notable study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their TRK inhibitory activities. Among these compounds, one derivative exhibited a significant IC50 value in the low nanomolar range, indicating potent inhibition and potential for further development as an anticancer agent .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that specific modifications to the pyrazolo[3,4-b]pyridine scaffold enhanced antibacterial activity, with some compounds showing efficacy comparable to standard antibiotics .

Future Directions and Research Opportunities

The ongoing exploration of this compound presents numerous avenues for future research:

  • Optimization of Biological Activity : Further structural modifications could lead to improved potency and selectivity against specific targets.
  • Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents may yield synergistic effects, particularly in cancer treatment.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial for its development into a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Electronic Comparison

Key analogs are compared based on substituent groups, molecular properties, and reported activities:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) LogP<sup>a</sup> Biological Activity/Application References
5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[...] Methylsulfonyl (SO₂CH₃) Bromo ~270 (estimated) ~1.2 (estimated) Theoretical: Enhanced polarity, potential kinase inhibition N/A
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine Chloro Bromo 232.46 2.5 Not reported
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[...] Trifluoromethyl (CF₃) Bromo ~260 (estimated) ~2.8 (estimated) Potential Cdk inhibition (inferred from Ref 12)
5-Bromo-3-(4-methoxymethylbenzimidazol-2-yl)-1H-pyrazolo[...] (L3) Benzimidazole derivative Bromo ~400 (estimated) N/A Patented as Cdk inhibitor, antiproliferative agent
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Iodo Bromo 323.92 N/A Intermediate for Suzuki coupling
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Nitro (NO₂) Bromo ~257 (estimated) ~1.5 (estimated) Intermediate for aryl coupling

<sup>a</sup>LogP values are predicted or estimated based on substituent contributions.

Key Observations:

Electron-Withdrawing Effects: The methylsulfonyl group (SO₂CH₃) is a stronger electron-withdrawing group (EWG) compared to chloro or trifluoromethyl, which may enhance metabolic stability but reduce membrane permeability . Nitro groups (NO₂) in pyrrolopyridines () demonstrate similar EWG effects, facilitating cross-coupling reactions .

The polar methylsulfonyl group may improve aqueous solubility compared to halogenated analogs like 5-bromo-3-chloro derivatives .

Biological Activity

5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine (CAS Number: 1309778-79-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6BrN3O2S
  • Molecular Weight : 276.11 g/mol
  • LogP : 2.2047
  • PSA (Polar Surface Area) : 84.09 Ų

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antitumor Activity : Compounds within the pyrazolo[3,4-b]pyridine class have shown promising antitumor properties. For instance, derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including HeLa and A375 cells .
  • Anti-inflammatory Effects : Recent studies indicate that this compound exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. In vitro assays demonstrated a potent COX-2 inhibitory action with selectivity over COX-1, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, which warrants further exploration for potential use as an antimicrobial agent .

The biological mechanisms underlying the activities of this compound are primarily linked to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • COX Inhibition : As an anti-inflammatory agent, the selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in HeLa and A375 cells
Anti-inflammatorySelective COX-2 inhibition
AntimicrobialModerate antibacterial activity

Case Study: Antitumor Efficacy

A study conducted on the antitumor efficacy of pyrazolo[3,4-b]pyridine derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to evaluate cell viability and flow cytometry to assess apoptosis rates, confirming its potential as an anticancer agent.

Case Study: Anti-inflammatory Mechanism

In a separate investigation focusing on its anti-inflammatory properties, the compound was tested using carrageenan-induced paw edema models in rats. The results indicated that treatment with the compound significantly reduced edema compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine, and how are intermediates characterized?

Methodological Answer: A common approach involves halogenation and sulfonylation of the pyrazolo[3,4-b]pyridine core. For example:

  • Step 1 : Bromination at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0°C to RT) .
  • Step 2 : Sulfonylation at the 3-position via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
  • Purification : Silica gel chromatography with mobile phases such as heptane/ethyl acetate (8:2) or DCM/ethyl acetate (90:10) .
  • Characterization : 1^1H NMR and 13^13C NMR are critical for confirming substitution patterns. For example, the bromo substituent typically appears as a singlet (~8.3–8.5 ppm) in 1^1H NMR, while methylsulfonyl groups show distinct peaks at ~3.3 ppm (CH3_3) and 130–135 ppm in 13^13C NMR .

Q. How is the structural integrity of this compound validated in solution?

Methodological Answer:

  • NMR Analysis : 1^1H and 13^13C NMR confirm substituent positions. The pyrazolo[3,4-b]pyridine core shows characteristic aromatic protons at ~8.3–8.5 ppm (C5-H) and deshielded carbons (e.g., C3-SO2_2CH3_3 at ~135 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 316.98 for C8_8H6_6BrN3_3O2_2S) .
  • X-ray Crystallography : Used sparingly due to crystallinity challenges, but provides definitive bond-length and angle data for the fused heterocycle .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives be achieved for chiral drug discovery?

Methodological Answer: Asymmetric Friedel-Crafts alkylation/cyclization catalyzed by chiral Rh(III) complexes enables enantioselective synthesis:

  • Catalyst : Chiral-at-metal Rh(III) complexes (0.05–1 mol%) .
  • Substrates : 5-Aminopyrazoles + α,β-unsaturated 2-acyl imidazoles.
  • Conditions : Solvent-free or under mild conditions (e.g., 25–40°C, 12–24 hrs).
  • Outcomes : Yields >80% with enantiomeric excess (ee) of 85–99% .
    Applications : Critical for generating bioactive enantiomers (e.g., kinase inhibitors with stereospecific binding ).

Q. What strategies resolve contradictions in biological activity data across pyrazolo[3,4-b]pyridine analogs?

Methodological Answer: Discrepancies in IC50_{50} values or selectivity often arise from:

  • Structural Variations : Minor substituent changes (e.g., 3-SO2_2CH3_3 vs. 3-NO2_2) alter steric/electronic profiles. For example, 3-nitro analogs show higher ALP inhibition but lower kinase selectivity vs. methylsulfonyl derivatives .
  • Assay Conditions : Variations in pH, enzyme sources (e.g., human vs. murine ALP), or cell lines (e.g., H1581 vs. HEK293) impact results .
  • Resolution Steps :
    • Dose-Response Curves : Validate activity across multiple concentrations.
    • Structural Benchmarking : Compare with co-crystallized inhibitors (e.g., FGFR1-bound pyrazolo derivatives ).
    • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (>100 ns) assess binding stability .

Q. How are pyrazolo[3,4-b]pyridine derivatives optimized for in vivo pharmacokinetics?

Methodological Answer: Key parameters include solubility, metabolic stability, and bioavailability:

  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH2_2) at the 5-position or use prodrugs (e.g., acetyl-protected derivatives) .
  • Metabolic Stability : Replace labile substituents (e.g., bromo → trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Bioavailability : Formulate with cyclodextrins or lipid nanoparticles for improved absorption .
    Case Study : Compound 7n (FGFR inhibitor) showed 65% oral bioavailability in murine models due to balanced logP (2.8) and plasma protein binding (<90%) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Assess electronic parameters (e.g., Fukui indices) to predict reactivity at C5-Br for Suzuki-Miyaura couplings .
  • Ligand Screening : Phosphine ligands (e.g., XPhos) increase Pd catalyst efficiency for aryl boronic acid coupling (yields >75% vs. 40% with PPh3_3) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor oxidative addition but may require scavengers (e.g., K2_2CO3_3) to prevent dehalogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.